Cas no 933738-42-2 (4-(1,1-dioxidothiomorpholino)butanoic acid)

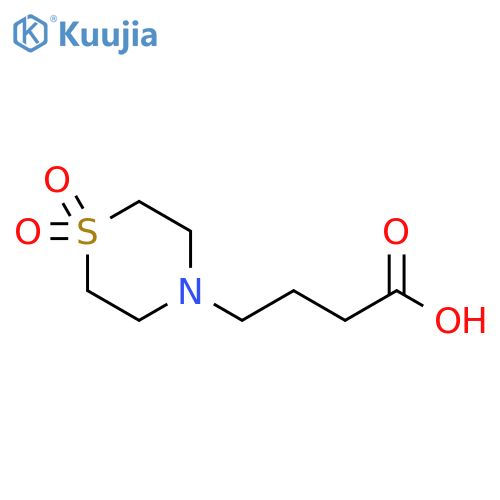

933738-42-2 structure

商品名:4-(1,1-dioxidothiomorpholino)butanoic acid

CAS番号:933738-42-2

MF:C8H15NO4S

メガワット:221.27400135994

MDL:MFCD11212835

CID:5234405

4-(1,1-dioxidothiomorpholino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1,1-dioxidothiomorpholino)butanoic acid

-

- MDL: MFCD11212835

- インチ: 1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11)

- InChIKey: BEYUEWPAHJGRIH-UHFFFAOYSA-N

- ほほえんだ: N1(CCCC(O)=O)CCS(=O)(=O)CC1

4-(1,1-dioxidothiomorpholino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-100mg |

4-(1,1-Dioxidothiomorpholino)butanoic acid |

933738-42-2 | 98% | 100mg |

¥1989.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-10g |

4-(1,1-Dioxidothiomorpholino)butanoic acid |

933738-42-2 | 98% | 10g |

¥11201.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-1mg |

4-(1,1-Dioxidothiomorpholino)butanoic acid |

933738-42-2 | 98% | 1mg |

¥764.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-1g |

4-(1,1-Dioxidothiomorpholino)butanoic acid |

933738-42-2 | 98% | 1g |

¥3400.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649181-5g |

4-(1,1-Dioxidothiomorpholino)butanoic acid |

933738-42-2 | 98% | 5g |

¥8851.00 | 2024-04-24 |

4-(1,1-dioxidothiomorpholino)butanoic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

933738-42-2 (4-(1,1-dioxidothiomorpholino)butanoic acid) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量